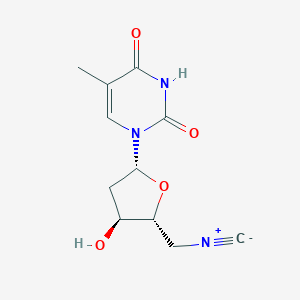

5'-Isocyano-5'-deoxythymidine

Description

Structure

3D Structure

Properties

CAS No. |

132101-22-5 |

|---|---|

Molecular Formula |

C11H13N3O4 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13N3O4/c1-6-5-14(11(17)13-10(6)16)9-3-7(15)8(18-9)4-12-2/h5,7-9,15H,3-4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |

InChI Key |

GBWQKYUVGHOFTL-DJLDLDEBSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C[N+]#[C-])O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])O |

Synonyms |

5'-isocyano-5'-deoxythymidine 5-ICDT |

Origin of Product |

United States |

Synthetic Methodologies for 5 Isocyano 5 Deoxythymidine and Its Analogues

Established Synthetic Routes for 5'-Isocyano-5'-deoxythymidine

The most well-documented synthesis of this compound begins with thymidine (B127349) and proceeds through a key 5'-azidonucleoside intermediate. An alternative approach involves the use of anhydro nucleoside derivatives.

A primary and effective route to this compound relies on the initial formation of 5'-azido-5'-deoxythymidine. nih.gov This precursor is synthesized from thymidine, typically by treating it with reagents such as triphenylphosphine (B44618) (TPP), diethyl azodicarboxylate (DEAD), and hydrazoic acid (HN₃). nih.govresearchgate.net To ensure regioselectivity, the 3'-hydroxyl group of the sugar is often protected with a group like tert-butyldimethylsilyl (TBDMS) prior to the subsequent transformations. nih.gov

The pivotal step in this synthetic sequence is the conversion of the 5'-azido group into a 5'-formamido group. The protected 3'-O-silylated 5'-azido-5'-deoxythymidine is transformed into the corresponding 5'-formamide derivative. nih.gov This conversion sets the stage for the final step to introduce the isocyano moiety. nih.govacs.org

The final step to generate the isocyanide is the dehydration of the 5'-formamido group. This elimination of water from the formamide (B127407) is commonly achieved using dehydrating agents like tosyl chloride in pyridine (B92270). nih.gov Following the successful dehydration, the protecting group on the 3'-hydroxyl is removed (deblocked) to yield the final target compound, this compound. nih.gov A similar pathway has been used to synthesize the analogous compound, 5'-isocyano-2',5'-dideoxyuridine (B238199), from 2'-deoxyuridine (B118206). nih.govacs.org

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Starting Material | Key Reagents | Product |

| 5'-Azido-5'-deoxythymidine | Thymidine | TPP/DEAD/HN₃ | 5'-azidonucleoside |

| 3'-O-Silyl-5'-formamido-5'-deoxythymidine | 3'-O-Silyl-5'-azido-5'-deoxythymidine | Transformation Reagents | 5'-formamide derivative |

| 3'-O-Silyl-5'-isocyano-5'-deoxythymidine | 3'-O-Silyl-5'-formamido-5'-deoxythymidine | Tosyl chloride/pyridine | 5'-isocyano derivative |

| This compound | 3'-O-Silyl-5'-isocyano-5'-deoxythymidine | Deblocking agent | Final Product |

An alternative strategy involves the use of 2,3'-anhydro-5'-formamido derivatives. These constrained bicyclic nucleosides can be prepared through several methods. In a direct approach, 5'-azidonucleosides like 5'-azido-5'-deoxythymidine are treated with TPP/DEAD to form the 2,3'-anhydro-5'-azidonucleoside. Subsequent reaction with a formylating agent, such as a mixed anhydride (B1165640) of formic acid (e.g., TPP/HCO₂COCH₃), yields the desired 2,3'-anhydro-5'-formamido derivative. nih.gov These intermediates are valuable for synthesizing various nucleoside analogues. For instance, nucleophilic opening of the anhydro ring with lithium azide (B81097) can yield 3'-azido-5'-formylamino derivatives, which can then be dehydrated to the corresponding 3'-azido-5'-isocyano compounds. nih.gov

Synthesis via 5'-Azidonucleoside Precursors

General Chemical Strategies for Isocyano Group Introduction in Nucleosides

The introduction of an isocyano group into organic molecules, including nucleosides, often relies on established chemical reactions that can be adapted for these complex substrates.

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is the classic method for preparing isocyanides. wikipedia.orgtestbook.com This reaction involves the treatment of a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide. wikipedia.orgcoaching-center.in

The mechanism proceeds through the dehydrohalogenation of chloroform by the base to generate a highly reactive dichlorocarbene (B158193) intermediate (:CCl₂). wikipedia.org The primary amine then acts as a nucleophile, attacking the dichlorocarbene. Two subsequent base-mediated dehydrochlorination steps eliminate two molecules of hydrogen chloride, resulting in the formation of the isocyanide functional group (-N≡C). wikipedia.org

Because the reaction is specific to primary amines and produces a foul-smelling isocyanide product, it can also be used as a chemical test for their detection, known as Saytzeff's isocyanide test. wikipedia.orgcoaching-center.in While the direct application of the carbylamine reaction to a 5'-amino-5'-deoxythymidine (B1215968) precursor is a potential route, the established synthesis for this specific compound proceeds via the dehydration of a formamide. nih.gov However, the carbylamine reaction remains a fundamental and powerful tool for introducing the isocyano group in organic synthesis, including in the preparation of other isocyano-containing heterocyclic compounds and nucleoside mimics. testbook.comnih.gov

Multicomponent Reactions (MCRs) Featuring Isocyanides

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. Isocyanides, with their unique electronic structure, are particularly valuable components in a number of MCRs, most notably the Ugi and Passerini reactions. These reactions have been adapted for nucleoside chemistry, providing efficient pathways to novel analogues.

Ugi Reaction Principles and Adaptations for Nucleosides

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold wikipedia.org. The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and an intramolecular Mumm rearrangement yields the final product wikipedia.org. All steps are reversible except for the final rearrangement, which drives the reaction to completion wikipedia.org.

The versatility of the Ugi reaction has been harnessed for the synthesis of modified nucleosides. By using a nucleoside as one of the four components, a high degree of molecular diversity can be introduced. For instance, nucleosides bearing an aldehyde group, such as 5-formyl-2'-deoxyuridine, can be employed as the carbonyl component to generate libraries of 5-substituted nucleosides nih.gov. Similarly, 5'-amino-5'-deoxythymidine can serve as the amine component, allowing for the elaboration of the 5'-position acs.org.

A notable application is the synthesis of uracil (B121893)/thymine-containing imidazole (B134444) derivatives through a Ugi reaction followed by a post-cyclization step nih.govacs.org. This approach highlights the ability of MCRs to rapidly build complex heterocyclic systems appended to a nucleoside core.

| Ugi Reaction Component | Example in Nucleoside Synthesis | Resulting Structure | Reference(s) |

| Aldehyde | 5-Formyl-3',5'-di-O-acetyl-2'-deoxyuridine | N-acyl α-amino acid amide at C-5 of uracil | nih.gov |

| Amine | 5'-Amino-5'-deoxythymidine | Elaboration at the 5'-position of thymidine | acs.org |

| Isocyanide | Cyclohexyl isocyanide | Part of the resulting α-acylamino amide | nih.govacs.org |

| Carboxylic Acid | Uracil-derived acetic acid | Forms the acyl part of the final product | nih.govacs.org |

Passerini Reaction and Related Isocyanide-Based Approaches

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR, first reported in 1921 wikipedia.org. It involves the reaction of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide wikipedia.org. The reaction mechanism is thought to proceed through either a concerted or an ionic pathway, depending on the solvent conditions wikipedia.org.

Similar to the Ugi reaction, the Passerini reaction has been applied to the synthesis of nucleoside derivatives. For example, it has been used in a reaction-cyclization sequence to produce uracil- and thymine-containing imidazole derivatives, demonstrating its utility in generating complex heterocyclic nucleoside analogues nih.govacs.org. The Passerini reaction provides a complementary approach to the Ugi reaction for the diversification of nucleoside scaffolds.

| Passerini Reaction Component | Role in Nucleoside Analogue Synthesis | Example | Reference(s) |

| Carbonyl Compound | Can be a nucleoside-derived aldehyde | 2-Oxo-2-phenylacetaldehyde (in a model system) | nih.gov |

| Carboxylic Acid | Can be a nucleobase-containing acid | Uracil derived acetic acid | nih.govacs.org |

| Isocyanide | Provides the isocyano functionality | Cyclohexyl isocyanide | nih.govacs.org |

Derivatization Strategies for Thymidine Analogues

Beyond MCRs, various derivatization strategies are employed to modify thymidine analogues, including the introduction of acyl groups and the stereocontrolled synthesis of chiral molecules containing an isocyano group.

Acylation Methods for Modified Nucleosides

Acylation is a fundamental strategy for the derivatization of nucleosides, often used to protect the hydroxyl groups of the sugar moiety or to introduce functional groups that can modulate the biological properties of the molecule researchgate.netdergipark.org.tr. The direct acylation of thymidine, for instance, can yield 5'-O-acyl derivatives researchgate.netscispace.com. A variety of acylating agents can be used to introduce different acyl chains, leading to a range of analogues with varying lipophilicity and other physicochemical properties scispace.com.

A significant challenge in nucleoside chemistry is achieving regioselectivity in acylation, particularly in the presence of multiple hydroxyl groups. Enzymatic catalysis has emerged as a powerful tool to address this. For example, Candida antarctica lipase (B570770) B (CAL-B) has been shown to catalyze the regioselective acylation of the 5'-position of thymidine and 3',5'-diamino-3',5'-dideoxythymidine with high preference over the 3'-position nih.gov. 4'-Acylated thymidine analogues have also been synthesized and shown to act as DNA chain terminators with selectivity towards HIV-1 reverse transcriptase oup.com.

| Acylation Method | Target Position | Reagents/Catalyst | Significance | Reference(s) |

| Direct Acylation | 5'-OH | Various acyl chlorides/anhydrides | Synthesis of 5'-O-acyl thymidine derivatives | researchgate.netscispace.com |

| Enzymatic Acylation | 5'-OH | Candida antarctica lipase B (CAL-B) | High regioselectivity for the 5'-position | nih.gov |

| 4'-Acylation | 4'-position | Not specified | Produces DNA chain terminators | oup.com |

Stereoselective Synthesis of Isocyano-Containing Chiral Molecules

The synthesis of chiral molecules containing an isocyano group with high stereoselectivity is a challenging yet crucial area of research, as the stereochemistry of a molecule can profoundly impact its biological activity. The standard method for preparing chiral isocyanides involves the formylation of a chiral amine followed by dehydration typeset.io.

In the context of multicomponent reactions like the Ugi reaction, achieving high diastereoselectivity can be difficult. However, several strategies have been developed to address this. One successful approach involves the use of chiral auxiliaries. For example, unprotected 1-amino-carbohydrates can be used as the chiral amine component in the Ugi reaction, leading to the formation of α-amino acid derivatives with excellent stereoselectivity acs.orgkirj.ee. The carbohydrate auxiliary can often be cleaved under mild conditions after the reaction kirj.ee.

Another strategy involves the use of chiral isocyanides as one of the reaction components. For instance, α-sulfinylamino isocyanides have been used as chiral inputs in Ugi and Passerini reactions to generate novel pseudopeptides uj.ac.za. Furthermore, stereoselective methods for the synthesis of isocyanoalkenes have been developed, which could be applied to the synthesis of unsaturated isocyano-nucleoside analogues nsf.gov. The development of these stereoselective methods is critical for the rational design and synthesis of complex, biologically active isocyano-containing molecules.

Chemical Reactivity and Mechanistic Studies of the Isocyano Moiety in Nucleosides

Fundamental Reactivity of the Isocyano Group

The intrinsic properties of the isocyano group, particularly its electron distribution and ability to form non-covalent interactions, are fundamental to its chemical behavior.

The electronic structure of the isocyano group is characterized by a carbon atom that is formally divalent, making it isoelectronic with carbon monoxide (CO) and carbenes. nih.govscripps.edu The C-N bond distance is approximately 115.8 pm, and the C-N-C angle is typically close to 180°. wikipedia.org The isocyano group possesses a σ-donating highest occupied molecular orbital (HOMO), which is essentially a carbon-centered lone pair, and a π-accepting lowest unoccupied molecular orbital (LUMO) (π*). rsc.org This electronic configuration makes isocyanides effective ligands in coordination chemistry. rsc.org

When interacting with transition metals, isocyanides act as excellent sigma-donors through the carbon atom's lone pair. semanticscholar.org They are also capable of π-backbonding, where the metal's d-orbitals donate electron density back into the isocyanide's π* antibonding orbitals. wikipedia.org Compared to carbon monoxide, most isocyanides are considered superior Lewis bases and weaker π-acceptors. wikipedia.org The extent of this backbonding can be inferred from the M-C-N bond angle, which often deviates from a linear 180° in electron-rich metal complexes. wikipedia.org The electronic properties can also be tuned by the substituent (R) attached to the nitrogen; aromatic isocyanides are better π-acceptors than aliphatic ones due to extended conjugation. acs.org This dual electronic nature allows isocyanides to stabilize metals in various oxidation states and form a wide array of stable coordination complexes. acs.orgresearchgate.net

The isocyano group is a capable hydrogen bond acceptor. researchgate.net Crystallographic studies have revealed that the carbon atom of the isocyanide is the primary site for hydrogen bonding. nih.gov This interaction involves the isocyanide's σ orbitals. nih.gov A wide variety of hydrogen donors can interact with isocyanides, including polarized C-H groups and, most notably, hydroxyl (-OH) and amine (-NH) groups. nih.govacs.org

Analysis of crystal structures shows that hydrogen bonds are the most common intermolecular interaction for isocyanides, accounting for a significant portion of observed interactions. nih.gov The distance for these hydrogen bonds (d(X-H···C)) typically ranges from 2.0 to 2.9 Å. acs.org For instance, the antibiotic xanthocillin, a natural product, features a clear hydrogen bond between a phenolic hydroxyl group and the carbon of an isocyanide group. nih.gov It is important to note that the formation of these hydrogen bonds does not typically activate the isocyano group for nucleophilic attack, making them significant for establishing specific binding interactions within biological systems, such as in protein-ligand complexes. semanticscholar.orgacs.org

Bioorthogonal Chemical Transformations

The unique reactivity of the isocyano group makes it an excellent participant in bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes.

The 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocyclic rings. wikipedia.org In the context of "click chemistry," the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is the most prominent example. wikipedia.orgnih.gov However, isocyanides can also participate in related cycloaddition reactions. novapublishers.com The reaction between an organic azide and an isocyanide serves as a route to synthesize heterocyclic structures. novapublishers.comresearchgate.net This type of reaction is valuable for creating molecular diversity and has been applied in medicinal chemistry to generate conjugates and complex molecules from simpler building blocks. nih.govacs.org The union of a nucleoside containing an isocyano group, like 5'-Isocyano-5'-deoxythymidine, with an azide-functionalized molecule would proceed via a [3+2] cycloaddition mechanism to yield a stable, five-membered heterocyclic ring system. acs.org

The inverse electron demand Diels-Alder (iEDDA) reaction is renowned for its exceptionally fast kinetics and high specificity, making it a premier tool for bioorthogonal labeling. rsc.orgsigmaaldrich.com This reaction typically occurs between an electron-rich dienophile and an electron-poor diene, such as a 1,2,4,5-tetrazine. sigmaaldrich.comrsc.org Isocyanides can function as potent dienophiles in a related [4+1] cycloaddition with tetrazines. nih.gov

The reaction of an isocyano-containing nucleoside with a tetrazine proceeds via a [4+1] cycloaddition, which is then followed by a cycloreversion step that releases nitrogen gas (N₂), ultimately forming a stable 4H-pyrazole-4-imine derivative. nih.gov This iEDDA reaction is driven by the interaction of the HOMO of the isonitrile with the LUMO of the electron-deficient tetrazine. nih.gov Studies with the model compound 4-isocyanoindole-2′-deoxyribonucleoside (4ICIN) and a model tetrazine have demonstrated the feasibility of this reaction for nucleoside labeling, with measured second-order rate constants in the range of many other reported iEDDA reactions. nih.gov The fast, catalyst-free nature of this transformation makes it highly suitable for in vivo applications, including radiolabeling for imaging studies. rsc.orgnih.gov

Metal Coordination Chemistry of Isocyano Nucleosides

The strong coordinating properties of the isocyano group make isocyano nucleosides valuable ligands in organometallic chemistry. acs.org The carbon atom of the isocyanide typically coordinates to the metal center, although complexes where both the carbon and nitrogen atoms are involved in bonding have been reported. rsc.orgacs.org

The interaction with a metal involves σ-donation from the carbon-centered lone pair to an empty metal orbital and π-backdonation from a filled metal d-orbital to the isocyanide's π* antibonding orbital. semanticscholar.org This synergistic mechanism is key to the stability of metal-isocyanide complexes. researchgate.net The coordination of the isocyano group to a metal center can increase its reactivity, making the carbon atom more susceptible to nucleophilic attack. acs.org This property can be exploited in the design of targeted therapeutic agents, such as covalent inhibitors for metalloproteins. acs.org Bidentate and tripodal isocyanide ligands can form stable mono- or binuclear complexes, which have potential applications in catalysis and for the synthesis of diagnostic agents, such as those involving technetium. wikipedia.orgresearchgate.net

Table of Mentioned Chemical Compounds

Interactions with Transition Metal Centers

The reactivity of the isocyano group in this compound with transition metal centers is predicted to be rich and varied, mirroring the general behavior of isocyanide ligands. Isocyanides are known to be excellent σ-donors and moderate π-acceptors, properties that allow them to form stable complexes with a wide range of transition metals in various oxidation states. wikipedia.org

The steric and electronic environment provided by the thymidine (B127349) scaffold is anticipated to play a significant role in modulating these interactions. The bulky deoxyribose sugar and the thymine (B56734) base could influence the approach of the metal center to the isocyano group, potentially favoring the formation of specific coordination geometries. Furthermore, the presence of other potential donor atoms within the nucleoside, such as the oxygen and nitrogen atoms of the thymine base and the remaining hydroxyl group on the sugar ring, could lead to chelation, where the nucleoside acts as a multidentate ligand. However, direct coordination through the isocyano group is generally favored for isocyanide-containing ligands. beilstein-journals.org

While specific experimental data on the transition metal complexes of this compound are not extensively documented in the current literature, the general reactivity patterns of isocyanides suggest that it would readily react with various transition metal precursors to form stable complexes. rsc.org

Table 1: Predicted Coordination Properties of this compound with Common Transition Metals

| Transition Metal | Expected Oxidation States | Potential Coordination Geometries | Notes on Reactivity |

| Palladium (Pd) | 0, +2 | Square Planar, Linear | Likely to form stable complexes, potentially catalytic applications. |

| Platinum (Pt) | +2, +4 | Square Planar, Octahedral | Formation of highly stable complexes, relevant for therapeutic applications. |

| Gold (Au) | +1, +3 | Linear, Square Planar | Strong affinity for soft isocyanide ligands. |

| Rhodium (Rh) | +1, +3 | Square Planar, Octahedral | Potential for catalytic and medicinal applications. |

| Ruthenium (Ru) | +2, +3 | Octahedral | Can form a variety of stable coordination complexes. |

| Copper (Cu) | +1, +2 | Tetrahedral, Square Planar | Readily forms complexes, potential for biological applications. |

This table is predictive and based on the general coordination chemistry of isocyanides and nucleosides. Experimental verification is required.

Implications for Ligand Design in Chemical Systems

The unique structural and electronic features of this compound make it a promising candidate for the design of novel ligands with tailored properties for various chemical systems. The incorporation of the isocyano group at the 5'-position of the deoxyribose ring offers a specific and directional coordination site for transition metals.

The chiral nature of the deoxyribose backbone is a particularly important feature for ligand design. The stereocenters within the sugar moiety can induce chirality at the metal center upon complexation, which is highly desirable for applications in asymmetric catalysis. By acting as a chiral ligand, this compound could be employed to create catalysts that favor the formation of one enantiomer of a product over the other. beilstein-journals.org

Furthermore, the nucleoside framework provides a scaffold that can be readily modified to fine-tune the steric and electronic properties of the ligand. For instance, modifications to the thymine base or the 3'-hydroxyl group could alter the solubility, stability, and catalytic activity of the resulting metal complexes. This modularity allows for the systematic development of ligands with optimized performance for specific reactions.

The potential for this compound to act as a bidentate or even tridentate ligand, involving coordination through the isocyano group and other heteroatoms in the nucleoside, opens up further avenues for ligand design. Chelating ligands generally form more stable complexes with metal ions compared to their monodentate counterparts, a principle known as the chelate effect. This enhanced stability is advantageous for applications where robust catalysts or therapeutic agents are required.

Table 2: Potential Applications of this compound-Based Ligands

| Application Area | Rationale for Use | Potential Advantages |

| Asymmetric Catalysis | Chiral backbone of the deoxyribose can induce enantioselectivity. | High enantiomeric excesses in catalyzed reactions. |

| Medicinal Chemistry | Potential for targeted drug delivery due to the nucleoside structure. | Increased efficacy and reduced side effects of metal-based drugs. |

| Bioorganometallic Chemistry | Mimicking biological systems and developing novel therapeutic agents. | Creation of enzyme inhibitors or diagnostic probes. |

| Materials Science | Formation of coordination polymers and metal-organic frameworks (MOFs). | Development of materials with novel electronic or catalytic properties. |

Biochemical Interactions and Molecular Mechanisms

Interactions with Nucleic Acid Metabolism Enzymes

The modification of the 5' position of the deoxyribose sugar in thymidine (B127349) significantly alters its interaction with enzymes involved in nucleic acid metabolism. These enzymes are crucial for phosphorylating nucleosides to their active triphosphate forms and for their subsequent incorporation into DNA.

For a nucleoside analog to be biologically active, it typically must be phosphorylated to its monophosphate, diphosphate (B83284), and finally triphosphate form by cellular or viral kinases. The initial phosphorylation is often the rate-limiting step. Nucleoside kinases like Drosophila melanogaster deoxynucleoside kinase (dNK) and Bacillus subtilis deoxycytidine kinase are known to phosphorylate a wide range of canonical and modified nucleosides. mdpi.com For instance, dNK is particularly active with pyrimidine (B1678525) nucleosides such as thymidine. mdpi.com

However, modifications at the 5'-position can drastically alter substrate recognition. Studies on the related compound, 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd), show that it can be specifically phosphorylated to its diphosphate derivative by herpes simplex virus type 1 (HSV-1)-encoded thymidine kinase, bypassing the monophosphate intermediate. nih.gov In contrast, a mixture of non-viral thymidine kinase and thymidylate kinase from uninfected cells was unable to phosphorylate 5'-AdThd. nih.gov

For 5'-Isocyano-5'-deoxythymidine, specific data on its phosphorylation kinetics by cellular or viral kinases is limited. However, a study that synthesized and evaluated its antiretroviral properties found it to be devoid of any marked inhibitory effect against various DNA and RNA viruses, including HIV-1. nih.govgrafiati.com This lack of activity strongly suggests that this compound is a poor substrate for the relevant viral and cellular kinases required for its activation to the triphosphate form. This contrasts with 3'-azido-3'-deoxythymidine (AZT), which is readily phosphorylated and acts as a potent antiviral agent.

Once phosphorylated to their triphosphate form, nucleoside analogs can interfere with nucleic acid synthesis by acting as either inhibitors of or substrates for DNA polymerases. For example, the 5'-N-triphosphate of 5'-amino-2',5'-dideoxythymidine can be efficiently incorporated into DNA by the Klenow fragment of E. coli DNA polymerase I. nih.gov

In the case of this compound, its lack of significant antiviral activity implies that it does not effectively inhibit viral polymerases like HIV-1 reverse transcriptase. nih.gov The absence of biological effect suggests that either the compound is not efficiently converted to its 5'-triphosphate form, or if it is, the resulting this compound triphosphate is not a substrate for or inhibitor of the polymerases tested. nih.govnih.gov Research on other thymidine analogs has shown that alterations in substrate recognition by viral deoxythymidine kinases can lead to drug resistance, highlighting the enzyme's critical role in the activation pathway. nih.gov

Incorporation into Nucleic Acid Structures

The integration of modified nucleosides into DNA is a key mechanism for many antiviral and anticancer drugs. baseclick.eu This incorporation can disrupt the normal processes of DNA replication and repair.

The primary mechanism for integrating a nucleoside analog into a growing DNA strand is through the action of a DNA polymerase, which catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the existing strand and the 5'-phosphate group of the incoming nucleotide. thermofisher.com For an analog like this compound to be incorporated, it must first be converted to its 5'-triphosphate derivative.

As established, this compound shows no significant biological activity, suggesting that its incorporation into DNA is negligible. nih.gov This is likely due to a failure in the initial phosphorylation steps, preventing the formation of the necessary triphosphate substrate for DNA polymerases. mdpi.comnih.gov In contrast, analogs like 5'-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are readily incorporated into replicating DNA and are widely used to study cell proliferation. baseclick.eu Similarly, 5'-amino-5'-deoxy-5'-N-triphosphate nucleotides have been shown to be efficiently incorporated into DNA by E. coli DNA polymerase I. nih.gov The inability of this compound to follow this pathway underscores the high specificity of the enzymes involved.

The incorporation of modified nucleotides can significantly impact the structural integrity and local conformation of the DNA duplex. thermofisher.com These alterations can affect protein-DNA interactions and subsequent cellular processes. For instance:

5,6-dihydro-5-hydroxythymidine , a product of oxidative DNA damage, destabilizes the DNA duplex. nih.gov

5-hydroxymethylcytosine (5hmC) , an epigenetic mark, increases the binding affinity of DNA for the histone octamer but decreases the stability of the resulting nucleosome, potentially leading to a more open and transcriptionally active chromatin state. nih.gov

Indole-linked nucleotides can induce a shift from the typical right-handed B-DNA conformation to a left-handed Z-like structure, which can impact cleavage by restriction endonucleases. biorxiv.org

Modulation of Cellular Processes at the Molecular Level

Nucleoside analogs can modulate a wide range of cellular processes beyond DNA synthesis, including signal transduction and metabolic regulation. ucla.edu For example, 5'-amino-5'-deoxythymidine (5'-AdThd) has been shown to modulate the metabolism and cytotoxicity of iododeoxyuridine by antagonizing the feedback inhibition of thymidine kinase. nih.gov This interaction leads to increased phosphorylation of iododeoxyuridine and enhanced cytotoxicity at low concentrations of 5'-AdThd. nih.gov At higher concentrations, 5'-AdThd inhibits thymidylate kinase, reducing the incorporation of iododeoxyuridine into DNA. nih.gov

In contrast, extensive testing of this compound revealed that it, along with its related compounds 5'-isocyano-2',5'-dideoxyuridine (B238199) and 3'-azido-5'-isocyano-3',5'-dideoxythymidine (B141738), was "devoid of any marked inhibitory effect against DNA and RNA viruses". nih.gov This lack of biological activity indicates that this compound does not significantly modulate the cellular or viral processes necessary for viral replication. nih.govgrafiati.com The structural differences between the isocyano analog and active compounds like AZT highlight the stringent structural requirements for effective interaction with molecular targets in these pathways.

Role in Nucleoside Homeostasis Perturbation

The maintenance of a balanced pool of deoxynucleoside triphosphates (dNTPs) is critical for faithful DNA replication and repair. The inhibition of thymidine kinase by this compound directly implicates the compound in the perturbation of nucleoside homeostasis. acs.org Thymidine kinase is a pivotal enzyme in the salvage pathway that recycles thymidine from degraded DNA or extracellular sources.

By acting as an inhibitor of thymidine kinase, this compound can lead to a reduced intracellular concentration of thymidine monophosphate (dTMP), and consequently, thymidine diphosphate (dTDP) and thymidine triphosphate (dTTP). This disruption of the thymidine nucleotide pool can have significant consequences for the cell. A deficiency in dTTP can stall DNA replication and lead to the misincorporation of uracil (B121893) into DNA, triggering DNA repair mechanisms and potentially inducing cell cycle arrest or apoptosis.

The inhibitory activity of this compound on thymidine kinase has been observed to be more pronounced than that of its corresponding uridine (B1682114) analog, 5'-isocyano-2',5'-dideoxyuridine. acs.org This suggests a degree of specificity in its interaction with the enzyme, likely influenced by the thymine (B56734) base. The table below summarizes the reported inhibitory characteristics.

| Compound | Target Enzyme | Cell Line | Inhibition Type |

| This compound | Thymidine Kinase | MT-4 | Linear mixed-type |

| 5'-Isocyano-2',5'-dideoxyuridine | Thymidine Kinase | MT-4 | Linear mixed-type |

Data sourced from a 1991 study by Hiebl et al. acs.org

The perturbation of nucleoside homeostasis by this compound through the inhibition of thymidine kinase is a key aspect of its molecular mechanism and likely contributes to its observed cytotoxicity in cell cultures. acs.org This mode of action contrasts with that of many therapeutic nucleoside analogs that act as direct substrates for polymerases, highlighting the diverse ways in which modified nucleosides can interact with and disrupt cellular processes.

Applications of 5 Isocyano 5 Deoxythymidine As a Chemical Biology Tool

Probes for DNA Synthesis and Cell Proliferation Studies

The study of cell proliferation, a cornerstone of developmental biology and cancer research, relies heavily on the ability to accurately label and detect DNA synthesis. Thymidine (B127349) analogues are powerful tools for this purpose, as they are incorporated into the DNA of replicating cells during the S phase of the cell cycle. plos.orgbio-rad-antibodies.com While compounds like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are well-established, 5'-Isocyano-5'-deoxythymidine presents a novel alternative with distinct detection methodologies. plos.orgbio-rad-antibodies.combaseclick.eu

Like other thymidine analogues, this compound can be supplied to cells in culture or to whole organisms, where it is taken up and incorporated into newly synthesized DNA by cellular polymerases. baseclick.eu The key distinction lies in the subsequent detection of the isocyano functional group.

The isocyano group's unique reactivity allows for highly specific, bioorthogonal ligation reactions. frontiersin.org A primary method for its detection is the [4+1] cycloaddition reaction with tetrazines. frontiersin.orgchemrxiv.org This reaction is a form of "click chemistry" that proceeds rapidly and selectively under physiological conditions, allowing for the attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the isocyanide-labeled DNA. frontiersin.orgchemrxiv.org This approach is analogous to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) used to detect EdU, but it leverages the distinct reactivity of the isocyano group. baseclick.eu

Furthermore, the isocyano group can participate in isocyanide-based multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. frontiersin.org These reactions allow for the covalent linking of multiple components in a single step, offering a sophisticated method for labeling and functionalization. frontiersin.org The isocyano group can also form stable hydrogen bonds and act as a metal coordinating ligand, opening up other potential detection strategies. acs.org

| Thymidine Analogue | Functional Group | Primary Detection Method | Key Features |

| 5-bromo-2'-deoxyuridine (BrdU) | Bromine | Antibody-based (Immunocytochemistry) | Requires harsh DNA denaturation for antibody access. bio-rad-antibodies.com |

| 5-ethynyl-2'-deoxyuridine (EdU) | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly sensitive; does not require DNA denaturation, but copper can be toxic to cells. baseclick.eunih.gov |

| This compound | Isocyanide | Tetrazine-Isocyanide [4+1] Cycloaddition | Bioorthogonal "click" reaction; copper-free. Potential for multicomponent reaction-based detection. frontiersin.orgchemrxiv.org |

Once cells actively synthesizing DNA have incorporated this compound and been labeled with a fluorescent probe via a bioorthogonal reaction, they can be readily identified and quantified. Standard analytical techniques such as fluorescence microscopy and flow cytometry can be employed to visualize and count the labeled cells. nih.govnih.gov

This allows researchers to determine the fraction of cells in a population that are proliferating, a critical parameter in many biological studies. The ability to detect DNA synthesis associated with DNA repair and recombination can also be explored using this method. nih.gov It is noteworthy, however, that some isocyanide-containing nucleoside analogues have demonstrated cytotoxicity, which would be an important factor to consider when designing cell proliferation experiments. acs.org

Utility in Bioconjugation and Complex Biomolecule Synthesis

Bioconjugation, the process of linking biomolecules to other molecules, is a fundamental tool in chemical biology. The isocyano group of this compound serves as a versatile chemical handle for this purpose, enabling the construction of complex and functional biomolecular structures. frontiersin.org

The unique reactivity of the isocyanide functional group makes it an excellent target for site-specific modification. frontiersin.org When this compound is incorporated into a biomolecule, such as a strand of DNA, it introduces a specific point for chemical ligation. This allows for the precise attachment of a wide array of payloads, including:

Fluorophores for imaging applications.

Biotin tags for affinity purification.

Cross-linking agents to study molecular interactions. sigmaaldrich.com

Therapeutic agents for targeted delivery.

The chemical reactions used for this conjugation are highly efficient and selective, proceeding under mild, aqueous conditions compatible with biological systems. frontiersin.orgnih.gov

| Reaction Type | Reactants | Product | Key Features |

| [4+1] Cycloaddition | Isocyanide + Tetrazine | N-heterocycle | Fast, bioorthogonal click reaction. frontiersin.orgchemrxiv.org |

| Ugi Reaction | Isocyanide + Aldehyde/Ketone + Amine + Carboxylic Acid | α-acylamino amide | Four-component reaction enabling complex conjugations. frontiersin.org |

| Passerini Reaction | Isocyanide + Aldehyde/Ketone + Carboxylic Acid | α-acyloxy carboxamide | Three-component reaction. frontiersin.org |

| Metal Coordination | Isocyanide + Metal Center | Metal-Isocyanide Complex | Can be used to attach metalloprobes or create catalytic centers. acs.org |

Synthetic oligonucleotides with modified nucleosides are indispensable tools for research and therapeutic applications, including antisense technology. nih.govbeilstein-journals.org this compound can be prepared as a phosphoramidite (B1245037) building block for use in automated solid-phase oligonucleotide synthesis. beilstein-journals.org

This allows for the precise, site-specific incorporation of the isocyano group at any desired position within a synthetic DNA or RNA strand. The resulting oligonucleotide contains a latent reactive handle that can be modified post-synthesis using the versatile chemistry of the isocyano group. frontiersin.org This strategy enables the creation of oligonucleotides functionalized with probes, drugs, or other moieties for a wide range of applications, from basic research to the development of novel therapeutic agents. idtdna.comresearchgate.net

Design of Modified Nucleic Acids for Research

The incorporation of this compound into a nucleic acid sequence is a powerful strategy for creating modified nucleic acids with novel properties and functionalities. mdpi.com While many modifications focus on enhancing nuclease resistance or binding affinity, the primary advantage of the 5'-isocyano modification is the introduction of a unique chemical handle for further manipulation. beilstein-journals.orgnih.govnih.gov

This modification enables researchers to:

Attach fluorescent probes to study nucleic acid conformation, hybridization, and interactions with proteins. ugent.be

Construct complex DNA nanostructures by using the isocyanide as a specific ligation point.

Develop novel diagnostic probes where the isocyanide can be used to attach reporter groups.

Create therapeutic oligonucleotides, such as antisense oligonucleotides or siRNAs, conjugated to cell-penetrating peptides or other delivery agents. nih.gov

The ability to introduce the uniquely reactive isocyano group at a defined position within a nucleic acid sequence expands the toolbox available to researchers for designing sophisticated functional oligonucleotides. mdpi.com

Engineering of Oligonucleotides with Altered Properties

The introduction of modifications into oligonucleotides can profoundly alter their characteristics, leading to enhanced stability, improved cellular uptake, and the introduction of reporter groups for detection. The 5'-isocyano group of this compound presents a unique platform for such modifications, primarily through its utility in multicomponent reactions like the Ugi and Passerini reactions.

The isocyano, or isonitrile, group is known for its unique reactivity, particularly in forming new carbon-carbon and carbon-heteroatom bonds in a single step. This reactivity can be harnessed for the post-synthetic or modular construction of modified oligonucleotides.

Potential for Post-Synthetic Modification:

The isocyano group is a versatile functional handle for the post-synthetic modification of oligonucleotides. Once an oligonucleotide containing a this compound unit is synthesized, the isocyano group can be reacted with a wide variety of molecules to introduce new functionalities. This approach offers significant flexibility, as the core oligonucleotide can be synthesized and then tailored for different applications.

One of the most powerful methods for utilizing the isocyano group is the Ugi four-component reaction (U-4CR) . The U-4CR involves the reaction of an isocyanide, an amine, a carboxylic acid, and a ketone or aldehyde to produce a complex α-acylamino carboxamide derivative in a single step. acs.orgnih.gov By using an oligonucleotide bearing a 5'-isocyano group as the isocyanide component, a diverse array of chemical moieties can be appended to its 5'-terminus.

Another key reaction is the Passerini three-component reaction (P-3CR) , which combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide. researchgate.netbaranlab.org Similar to the Ugi reaction, this allows for the introduction of a wide range of functional groups onto an isocyanide-bearing oligonucleotide.

The diversity of commercially available amines, carboxylic acids, and carbonyl compounds means that a vast chemical space can be explored for modifying oligonucleotides. This could lead to the development of oligonucleotides with novel properties, such as:

Labeling with Reporter Groups: Fluorophores, biotin, or other tags containing a suitable amine, carboxylic acid, or carbonyl group could be attached for detection and imaging applications.

Attachment of Delivery Agents: Molecules that enhance cellular uptake, such as peptides or lipids, could be conjugated to the oligonucleotide to improve its delivery into cells.

Introduction of Cross-linking Agents: Groups capable of forming covalent bonds with target proteins or nucleic acids could be incorporated to study molecular interactions.

The table below illustrates the potential diversity of functional groups that could be introduced onto the 5'-end of an oligonucleotide using this compound in a Ugi reaction.

| Amine Component | Carbonyl Component | Carboxylic Acid Component | Potential Introduced Functionality |

| Amino-PEG | Formaldehyde | Biotin-COOH | Biotinylation for affinity purification |

| Cell-penetrating peptide | Glyoxylic acid | Fluorescein-COOH | Fluorescent labeling and enhanced cellular uptake |

| Amino-lipid | Acetone | Folic acid | Targeted delivery to cancer cells |

| Hydrazine | Benzaldehyde | Azido-acetic acid | Handle for click chemistry |

Strategies for Enhancing Specificity in Nucleic Acid-Based Tools

The specificity of nucleic acid-based tools, such as antisense oligonucleotides and probes for diagnostic assays, is paramount to their function and to minimize off-target effects. Chemical modifications of oligonucleotides can play a crucial role in enhancing this specificity. nih.govmdpi.com

The introduction of bulky or structurally diverse moieties at the 5'-terminus of an oligonucleotide via the isocyano group of this compound could be a strategic approach to improve hybridization specificity.

Steric Hindrance and Mismatch Discrimination:

The attachment of large, complex groups through Ugi or Passerini reactions could introduce significant steric bulk at the 5'-end of an oligonucleotide. This steric hindrance may destabilize the binding of the oligonucleotide to a partially mismatched target sequence more than to a perfectly complementary one. By carefully designing the appended molecule, it may be possible to fine-tune the thermodynamics of hybridization to favor perfectly matched duplexes.

For instance, the introduction of a rigid, bulky aromatic group could clash with the sugar-phosphate backbone or adjacent bases in a mismatched duplex, leading to a greater energetic penalty for binding compared to a perfectly matched duplex where the appended group can be accommodated more favorably.

Conformational Control:

The nature of the group attached to the 5'-terminus can also influence the local conformation of the oligonucleotide. This could pre-organize the oligonucleotide into a conformation that is more favorable for binding to its intended target, thereby increasing the specificity of the interaction.

While direct experimental evidence for the use of this compound in enhancing the specificity of nucleic acid tools is not yet prevalent in the literature, the chemical principles of isocyanide reactivity suggest a promising avenue for exploration. The ability to systematically vary the size, shape, and chemical nature of the appended group through multicomponent reactions provides a powerful toolkit for investigating the relationship between oligonucleotide modification and hybridization specificity.

The following table outlines hypothetical strategies for enhancing specificity using this compound.

| Modification Strategy | Rationale | Potential Application |

| Attachment of bulky, rigid groups | Increased steric hindrance to disfavor mismatched binding | Allele-specific PCR, SNP detection |

| Introduction of charged moieties | Altered electrostatic interactions with the target strand | Modulation of binding affinity and specificity |

| Conjugation of intercalating agents | Stabilization of perfectly matched duplexes | Enhanced probe performance in FISH |

| Appending minor groove binders | Increased affinity and sequence-specific recognition | Development of high-specificity antisense agents |

Future Perspectives and Emerging Research Avenues

Advancements in Stereoselective Synthesis of Isocyano Nucleosides

The precise three-dimensional arrangement of atoms in nucleoside analogs is critical for their biological activity. Consequently, the development of stereoselective synthetic methods is paramount. A key strategy for producing 5'-isocyano-5'-deoxythymidine involves a multi-step process starting from thymidine (B127349). This process includes the formation of a 5'-azido intermediate, which is then converted to a 5'-formamide. The final step is the dehydration of the formamide (B127407) group using reagents like tosyl chloride in pyridine (B92270) to yield the 5'-isocyano derivative. nih.gov

Future advancements in this area are focused on improving the efficiency and stereocontrol of these transformations. One promising avenue is the use of chiral auxiliaries. acs.orgnih.govmdpi.com These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For isocyanide synthesis, chiral auxiliaries attached to the isocyanoacetyl group have been used to achieve high diastereoselectivity in reactions. acs.orgnih.gov While not yet specifically applied to this compound, this methodology could be adapted to control the stereochemistry at the C5' position during synthesis. mdpi.com

Another area of active research is the development of novel catalytic methods. For instance, diastereoselective multicomponent reactions promoted by Lewis acids like titanium tetrachloride (TiCl₄) have been used to create modified nucleosides with high stereocontrol in a single step. rsc.org Exploring similar one-pot strategies for the introduction of the isocyano group at the 5' position could significantly streamline the synthesis of this compound and its analogs. Furthermore, methods for the stereoselective synthesis of acyclic nucleoside precursors, which are then cyclized to form the final product, offer an alternative and powerful approach to control the stereochemistry of complex nucleosides. mcgill.ca

Exploration of Novel Bioorthogonal Reactions for Nucleoside Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. frontiersin.org The isocyano group is an excellent bioorthogonal handle due to its small size and unique reactivity. frontiersin.orgresearchgate.net Its primary bioorthogonal reaction partner is the tetrazine ring.

The reaction between an isocyanide and a tetrazine is a [4+1] cycloaddition, which is a type of inverse-electron-demand Diels-Alder reaction. nih.gov This reaction is highly specific and proceeds rapidly under physiological conditions. nih.govacs.orgacs.orgnih.gov The product of the reaction with a tertiary isonitrile is a stable covalent adduct, making it ideal for labeling applications. nih.gov This chemistry has been successfully used to label proteins and glycans. frontiersin.orgnih.gov An isocyano-modified nucleoside like 4-isocyanoindole-2′-deoxyribonucleoside (4ICIN) has been shown to react efficiently with tetrazines, establishing isocyano nucleosides as valuable probes for bioorthogonal labeling. nih.gov This positions this compound as a prime candidate for similar applications, such as tracking DNA synthesis or localization within a cell.

Future research is focused on expanding the toolkit of bioorthogonal reactions for isocyanides and optimizing their kinetics. While the isocyanide-tetrazine reaction is robust, its rate can be slower than other click chemistry reactions. nih.gov Computational studies have suggested that using sterically bulky tetrazines can accelerate the reaction due to favorable dispersion forces in the transition state. frontiersin.orgnih.gov Another emerging bioorthogonal reaction for isocyanides involves their reaction with chlorooximes, which shows high selectivity and is compatible with other bioorthogonal chemistries, allowing for the possibility of multiplexed labeling. frontiersin.orgnih.gov Developing and characterizing these and other novel reactions will broaden the utility of this compound as a molecular probe.

| Reaction Type | Reaction Partner | Key Features | Potential Application for this compound |

| [4+1] Cycloaddition | Tetrazine | Forms stable covalent adducts; rate can be tuned with sterically hindered tetrazines. frontiersin.orgnih.gov | Covalent labeling of DNA for imaging and tracking. nih.gov |

| Reaction with Chlorooximes | Chlorooxime | Highly selective; compatible with other bioorthogonal reactions for multiplexing. frontiersin.orgnih.gov | Dual labeling of cellular components to study DNA interactions. |

| Multicomponent Reactions (e.g., Ugi) | Aldehyde, Amine, Carboxylic Acid | Forms complex adducts in a single step; potential for creating diverse molecular probes. frontiersin.org | On-DNA synthesis of complex molecules for screening or functional studies. |

High-Throughput Screening Methodologies for Nucleoside Analog Interactions

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify molecules that interact with a specific biological target. limes-institut-bonn.deamerigoscientific.com For a compound like this compound, HTS methodologies are crucial for identifying its potential protein binding partners (e.g., polymerases, kinases) or for screening for modulators of those interactions.

Several HTS assay formats are particularly well-suited for studying nucleoside analog interactions:

Fluorescence Polarization (FP) Assays: This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule. tandfonline.combmglabtech.com A small, fluorescently labeled probe (e.g., a fluorescent analog of this compound or a known ligand for the target protein) will tumble rapidly in solution, leading to low polarization. Upon binding to a larger protein, its tumbling slows, and the polarization increases. bmglabtech.com This change can be used to screen for compounds that compete with the probe for binding, as they will cause a decrease in polarization. tandfonline.com FP assays are homogeneous (no separation steps required) and are highly amenable to automation in 96- or 384-well plate formats. tandfonline.com

Luciferase-Based Assays: These assays are commonly used to monitor the activity of enzymes like nucleoside kinases, which are often the first step in the activation of nucleoside analogs. mdpi.com The assay measures the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light, so a decrease in light output corresponds to higher kinase activity. mdpi.com This method is highly sensitive, rapid, and can be automated for HTS to screen for substrates or inhibitors of nucleoside kinases. mdpi.com

Yeast Two-Hybrid (Y2H) Screening: This is a genetic method used to discover protein-protein interactions. nih.gov It could be adapted to identify proteins from a whole-cDNA library that interact with a protein known to bind nucleosides. While it doesn't directly screen the nucleoside analog, it can identify its potential cellular targets, which can then be validated with biochemical assays.

Future developments in HTS will likely involve the miniaturization of these assays into higher-density formats (e.g., 1536-well plates) and the integration of more sophisticated detection methods, such as fluorescence resonance energy transfer (FRET) and time-resolved fluorescence, to improve sensitivity and reduce interference from library compounds. researchgate.netbiorxiv.org

Computational Chemistry Approaches for Isocyano Nucleoside Design

Computational chemistry provides powerful tools to predict molecular properties and guide the design of new molecules, saving significant time and resources in the drug discovery process. chemrxiv.orgresearchgate.net For this compound, computational approaches can offer insights into its structure, reactivity, and potential interactions with biological targets.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, molecular properties, and reactivity of isocyano nucleosides. chemrxiv.orgchemrxiv.org These calculations can help understand the unique nature of the isocyanide bond, predict its stability, and model its reactivity in bioorthogonal reactions. chemrxiv.orgrsc.org QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying enzymatic reactions, where the active site containing the nucleoside is treated with high-level QM, and the rest of the protein is treated with more computationally efficient MM. nih.govaip.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule and its environment over time. researchgate.netqst.go.jp For this compound, MD simulations can be used to study its conformational preferences and how it interacts with a target protein's binding site. nih.gov By simulating the protein-ligand complex, researchers can identify key interactions, predict binding affinities, and understand the dynamic nature of the binding process, which is crucial for designing more potent and selective analogs. nih.govhumanbrainproject.eu

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov Docking algorithms can be used to screen virtual libraries of compounds against the three-dimensional structure of a target protein, or to predict how this compound might bind to potential targets like viral polymerases or reverse transcriptases. nih.gov

The future of computational design for isocyano nucleosides lies in the integration of these methods with artificial intelligence and machine learning. By training algorithms on existing experimental and computational data, it may become possible to predict the biological activity and properties of novel isocyano nucleosides with even greater accuracy, further accelerating the design-synthesis-test cycle. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5'-isocyano-5'-deoxythymidine, and how can purity be validated?

- Methodology : The synthesis involves substituting the 5′-hydroxyl group of thymidine with an isocyano moiety. Hiebl et al. (1991) used a two-step process: (1) activation of the 5′-position via halogenation (e.g., iodine displacement), followed by (2) nucleophilic substitution with cyanide or isonitrile precursors under anhydrous conditions. Purification typically employs silica gel chromatography, with structural confirmation via -NMR (e.g., δ ~8.3 ppm for thymine protons) and mass spectrometry (expected molecular ion at m/z 267 for CHNO) .

Q. How does this compound compare structurally to other thymidine analogs in antiviral studies?

- Methodology : Compare the isocyano group’s steric and electronic effects against analogs like 3′-azido-3′-deoxythymidine (AZT). Computational modeling (e.g., density functional theory) can assess charge distribution, while X-ray crystallography or NOESY NMR reveals conformational changes in the sugar moiety. The isocyano group’s strong electron-withdrawing nature may reduce enzymatic phosphorylation efficiency compared to AZT’s azido group .

Q. What safety protocols are critical when handling this compound in vitro?

- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to potential volatile byproducts (e.g., cyanide derivatives). Store the compound in anhydrous conditions to prevent hydrolysis. Waste disposal must follow biohazard guidelines, with neutralization of reactive intermediates (e.g., quenching with aqueous NaHCO) .

Advanced Research Questions

Q. What mechanistic insights explain the antiretroviral activity of this compound?

- Methodology : The compound may act as a chain terminator during viral DNA synthesis. To test this:

- Use -labeled this compound in in vitro DNA polymerization assays with reverse transcriptase.

- Compare incorporation rates against natural dTTP via gel electrophoresis or scintillation counting.

- Structural studies (e.g., X-ray co-crystallization with HIV-1 RT) can identify steric clashes caused by the isocyano group .

Q. How can researchers address contradictions in reported antibacterial vs. antiviral activities of 5'-deoxythymidine derivatives?

- Methodology : Design dual-activity assays:

- Antiviral : Measure EC against HIV-1 in MT-4 cells using p24 antigen ELISA.

- Antibacterial : Test MIC values against Bacillus subtilis (ATCC 6051) via broth microdilution.

- Cross-validate results with structural analogs (e.g., 5′-iodo or 5′-azido derivatives) to isolate the isocyano group’s role .

Q. What experimental strategies optimize the enzymatic phosphorylation of this compound in cellular models?

- Methodology :

- Overexpress thymidine kinase (TK1) in HeLa cells via transient transfection.

- Use LC-MS/MS to quantify intracellular levels of mono-/di-/triphosphorylated metabolites.

- Compare phosphorylation kinetics to AZT using Michaelis-Menten parameters (, ) derived from Lineweaver-Burk plots .

Q. How does the isocyano group influence the compound’s ionization potential and hydration dynamics in aqueous solutions?

- Methodology :

- Calculate aqueous ionization energies via SCF/MO theory combined with Gibbs free energy of hydration (as in Fernando et al., 1998).

- Experimentally validate using UV-photoionization at 193 nm and compare to thymidine.

- The isocyano group’s electronegativity likely lowers the ionization threshold, enhancing radical formation under UV exposure .

Q. What in vitro models best evaluate this compound’s potential to overcome 5-FU resistance in cancer?

- Methodology :

- Use 5-FU-resistant HCT116 colon cancer cells (e.g., TS-overexpressing lines).

- Assess synergy with 5-FU via Chou-Talalay combination index (CI) assays.

- Measure dTMP pool levels via -thymidine incorporation to determine if the compound bypasses thymidylate synthase (TYMS) inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.